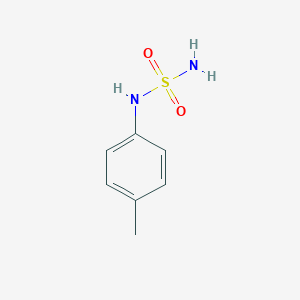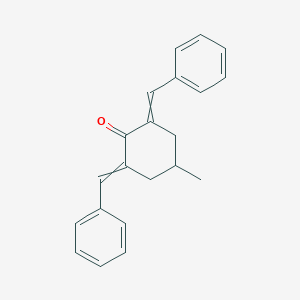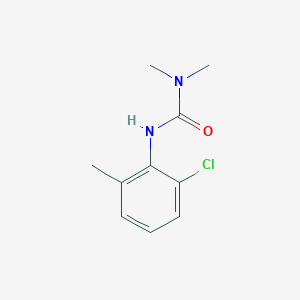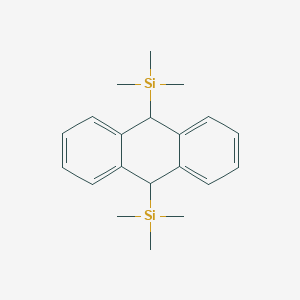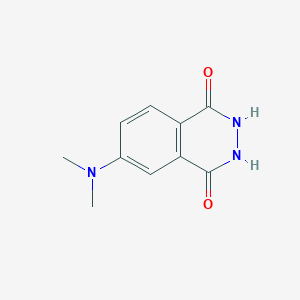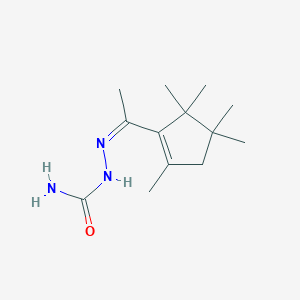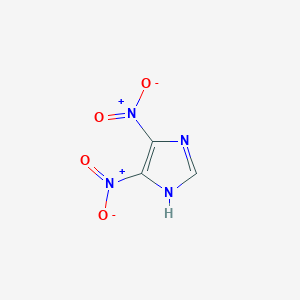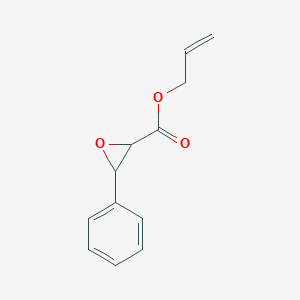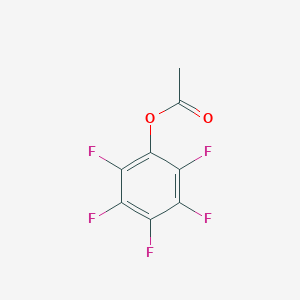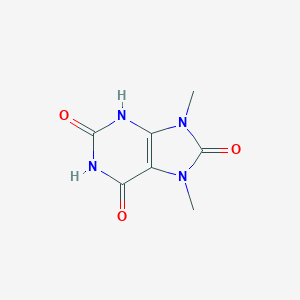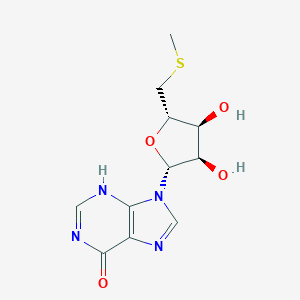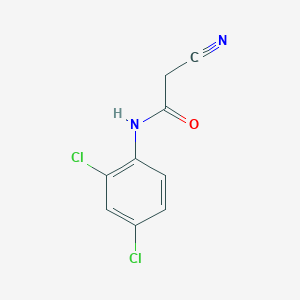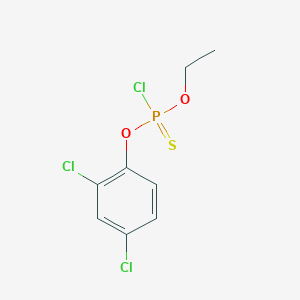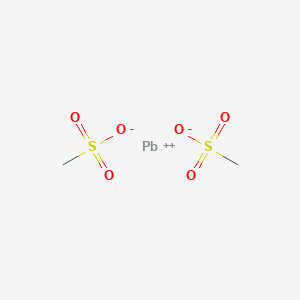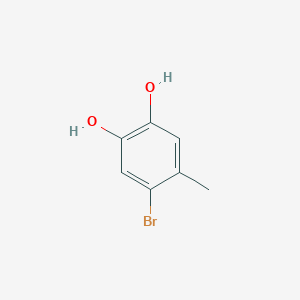
4-Bromo-5-methylbenzene-1,2-diol
Vue d'ensemble
Description
4-Bromo-5-methylbenzene-1,2-diol is a chemical compound that is commonly used in scientific research. It is also known as 4-bromo-5-hydroxy-1,2-dimethylbenzene. This compound is a derivative of hydroquinone and is used in various applications, including as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-bromo-5-methylbenzene-1,2-diol is not fully understood. However, it is believed that the compound acts as a nucleophile and undergoes various reactions, including substitution and addition reactions, with other compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 4-bromo-5-methylbenzene-1,2-diol. However, it is believed that the compound may have some antioxidant properties due to its structural similarity to hydroquinone.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-bromo-5-methylbenzene-1,2-diol in lab experiments include its availability, affordability, and ease of use. The compound can be easily synthesized and purified, making it a suitable reagent for various experiments. However, the limitations of using this compound include its potential toxicity and limited solubility in certain solvents.
Orientations Futures
There are several future directions for the use of 4-bromo-5-methylbenzene-1,2-diol in scientific research. One potential direction is the synthesis of new compounds using this compound as a starting material. Another direction is the investigation of the compound's potential antioxidant properties and its use in various applications, including in the development of new drugs and other therapeutic agents.
In conclusion, 4-Bromo-5-methylbenzene-1,2-diol is a chemical compound that is widely used in scientific research. It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds. While there is limited information available on its biochemical and physiological effects, it has several advantages and limitations for lab experiments. There are also several future directions for the use of this compound in scientific research.
Applications De Recherche Scientifique
4-Bromo-5-methylbenzene-1,2-diol is widely used in scientific research as a reagent in organic synthesis. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. The compound is also used as a starting material for the synthesis of other compounds, including 4-bromo-5-methoxybenzene-1,2-diol and 4-bromo-5-nitrobenzene-1,2-diol.
Propriétés
Numéro CAS |
18863-72-4 |
|---|---|
Nom du produit |
4-Bromo-5-methylbenzene-1,2-diol |
Formule moléculaire |
C7H7BrO2 |
Poids moléculaire |
203.03 g/mol |
Nom IUPAC |
4-bromo-5-methylbenzene-1,2-diol |
InChI |
InChI=1S/C7H7BrO2/c1-4-2-6(9)7(10)3-5(4)8/h2-3,9-10H,1H3 |
Clé InChI |
UJOPSAXOAYKHTR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Br)O)O |
SMILES canonique |
CC1=CC(=C(C=C1Br)O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

